molecular formula C3H8ClNO B1315235 Isoxazolidine hydrochloride CAS No. 39657-45-9

Isoxazolidine hydrochloride

Cat. No. B1315235
CAS RN: 39657-45-9
M. Wt: 109.55 g/mol
InChI Key: HPIVVOQIZYNVJE-UHFFFAOYSA-N
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Description

Isoxazolidine is an organic compound with the formula (CH2)3(NH)O . It is the parent of a family of compounds called Isoxazolidines, which are saturated C3NO heterocyclic rings where the nitrogen and oxygen occupy adjacent positions (1 and 2) .


Synthesis Analysis

Isoxazolidines can be produced by the nitrone-olefin (3+2) cycloaddition reaction . A direct, highly efficient KOAc-catalyzed one-pot three-component reaction of readily accessible diazo compounds, nitrosoarenes, and alkenes provides functionalized isoxazolidines in high yields . A general DBU/NBS-mediated one-pot three-component cycloaddition reaction of easily accessible malonic acid derivatives, nitrosoarenes, and alkenes provides direct access to highly functionalized isoxazolidine derivatives with very good yields, broad functional group tolerance, and excellent regio- and diastereo-selectivities under mild conditions .


Molecular Structure Analysis

The molecular formula of Isoxazolidine is C3H7NO . The molecular weight is 73.0938 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

A chiral Ti(IV) catalyst can be successfully utilized in the asymmetric 1,3-dipolar cycloaddition reactions between various nitrones and acrolein to give the corresponding endo cycloadducts (isoxazolidines) with high to excellent enantioselectivities .


Physical And Chemical Properties Analysis

Isoxazolidine is a colorless liquid with a boiling point of 59 °C . The molecular weight is 73.0938 .

Scientific Research Applications

Organic Synthesis and Drug Discovery

  • Stereoselective Synthesis : Isoxazolidines, including isoxazolidine hydrochloride, are pivotal in organic synthesis and drug discovery. A study by Karyakarte, Smith, and Chemler (2012) describes a stereoselective synthesis method for methyleneoxy-substituted isoxazolidines. This method involves copper-catalyzed aminooxygenation/cyclization, producing substituted isoxazolidines with excellent yields and diastereoselectivities. The study further demonstrates a selective mono N-O reduction followed by oxidation to reveal a 2-amino-γ-lactone, and subsequent reduction of the γ-lactone yields the corresponding aminodiol (Karyakarte, Smith, & Chemler, 2012).

Medicinal Chemistry

  • Biologically Active Compounds : Isoxazolidine rings are considered privileged structures in medicinal chemistry. Berthet et al. (2016) highlight that isoxazolidine and its derivatives have been increasingly studied for their potential in creating bioactive compounds. Novel methods, including electrophilic or palladium-mediated cyclization of unsaturated hydroxylamine, have been developed to obtain isoxazolidines. Their unique scaffold exhibits potential as a mimic of nucleosides, carbohydrates, PNA, amino acids, and steroid analogs (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).

Corrosion Inhibition

  • Mild Steel Protection : Ali et al. (2005) investigated several new isoxazolidines for their corrosion inhibition efficiency on mild steel in acidic solutions. Their study found that steric crowding around the nitrogen centers and hydrophobic chain lengths significantly impact the inhibition efficiency. This finding suggests the potential of isoxazolidine derivatives in industrial applications, particularly in corrosion protection (Ali, El-Shareef, Al-Ghamdi, & Saeed, 2005).

Antimicrobial Activity

  • Biological Properties : Sadashiva et al. (2005) synthesized a specific isoxazolidine derivative and screened it for its antifungal and antibacterial activities. They observed enhanced antifungal activity in certain isoxazolidine compounds compared to others, highlighting the potential of isoxazolidine derivatives in developing new antimicrobial agents (Sadashiva, Mallesha, Murthy, & Rangappa, 2005).

Electrochemical Behavior

  • Antioxidant Agents and Anticancer Evaluation : Badiger, Khatavi, and Kamanna (2022) studied the electrochemical behavior and anticancer activities of isoxazole derivatives, highlighting their potential in drug development. Their research showed that these compounds exhibit intensive oxidation and reduction potential, making them valuable in medicinal chemistry (Badiger, Khatavi, & Kamanna, 2022).

Safety And Hazards

When handling Isoxazolidine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,2-oxazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIVVOQIZYNVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486712
Record name ISOXAZOLIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolidine hydrochloride

CAS RN

39657-45-9
Record name ISOXAZOLIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
EJ Fornefeld, AJ Pike - The Journal of Organic Chemistry, 1979 - ACS Publications
… Of the reductions attempted, only the isoxazolidine hydrochloride 5 gave a crystalline … A mixture of 5.43 g (0.02 mol) of the isoxazolidine hydrochloride 5,50 mL of ethanol, and 0.5 g of 5…
Number of citations: 35 pubs.acs.org
J Hine, RA Evangelista - Journal of the American Chemical …, 1980 - ACS Publications
… Recrystallization from ethanol-tetrahydrofuran gave isoxazolidine hydrochloride, mp 124-125 C (lit.23 24-125 C). When the hydrochloride was found to be inconveniently hygroscopic …
Number of citations: 20 pubs.acs.org
TL Cupps, RH Boutin, H Rapoport - The Journal of Organic …, 1985 - ACS Publications
… The resulting suspension was stirred for 60 s and then treatedwith a 1.0 M mixture of isoxazolidine hydrochloride (100 mol %) and triethylamine (110 mol %) in DMF. The suspension …
Number of citations: 113 pubs.acs.org
M Yasui, M Inoue, K Nakao, N Takeda… - The Journal of Organic …, 2021 - ACS Publications
… Following the representative procedure using hexahydro-1,2-oxazepine trifluoroacetic acid salt instead of isoxazolidine hydrochloride, 3-phenylpropiolic acid (521 mg, 3.56 mmol) was …
Number of citations: 4 pubs.acs.org
T Gerfaud, YL Chiang, I Kreituss… - … Process Research & …, 2012 - ACS Publications
… A round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with the isoxazolidine hydrochloride salt (1.00 equiv) and a 1:1 mixture of t-BuOH/H 2 O (0.1 M). The …
Number of citations: 26 pubs.acs.org
AW Garofalo, J Litvak, L Wang… - Journal of organic …, 1999 - researchgate.net
Psacalium decompositum1 is a shrub native to northern Mexico, and decoctions of the plant have been used as a treatment for diabetes. 2 As part of an ongoing effort to develop novel …
Number of citations: 29 www.researchgate.net
A Quilico - Chemistry of Heterocyclic Compounds, 1962 - Wiley Online Library
… On boiling with dilute hydrochloric acid, it is decarboxylated to give isoxazolidine hydrochloride in 90% yield (eq. 2). …
Number of citations: 1 onlinelibrary.wiley.com
MS Park, K Chang, H Rapoport - … of the Korean Society of Applied …, 1996 - koreascience.kr
… of triethylamine and isoxazolidine hydrochloride in DMF. Applying the procedure of Cupps, the isoxazolidine hydrochloride was prepared" All these reactions were carried at -15C, …
Number of citations: 0 koreascience.kr
JE Nix - 1969 - search.proquest.com
… The mixture was worked up similar to its larger ring homolog yielding 80 g (82%) of crude isoxazolidine hydrochloride. A small sample recrystallized tx^ice from ethanol melted at 121-…
Number of citations: 2 search.proquest.com
F Gosselin, J Van Betsbrugge, M Hatam… - The Journal of Organic …, 1999 - ACS Publications
… N-(BrPhF)alanine isoxazolidide 5 was isolated as a white crystalline solid in 91% yield from coupling alanine 4 and isoxazolidine hydrochloride with N,N-diisopropylcarbodiimide and Et…
Number of citations: 29 pubs.acs.org

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